molecular formula C9H18N2O3 B8230225 tert-butyl (2S)-2-[(aminooxy)methyl]azetidine-1-carboxylate

tert-butyl (2S)-2-[(aminooxy)methyl]azetidine-1-carboxylate

Cat. No.: B8230225
M. Wt: 202.25 g/mol
InChI Key: ZFPYRTPACWKFOJ-ZETCQYMHSA-N
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Description

tert-Butyl (2S)-2-[(aminooxy)methyl]azetidine-1-carboxylate is a chiral azetidine derivative featuring a four-membered nitrogen-containing ring (azetidine) with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and an aminooxy (-ONH₂) functional group at the 2-position. The Boc group enhances solubility and stability during synthesis, while the aminooxy group enables selective conjugation with carbonyl-containing substrates, such as ketones or aldehydes, via oxime ligation.

Properties

IUPAC Name

tert-butyl (2S)-2-(aminooxymethyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)11-5-4-7(11)6-13-10/h7H,4-6,10H2,1-3H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPYRTPACWKFOJ-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1CON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]1CON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular Cyclization of Amino Alcohols

Azetidine rings are commonly constructed via nucleophilic displacement reactions. For example, treatment of γ-chloroamines with base induces cyclization to form the azetidine scaffold. In the case of tert-butyl (2S)-2-[(aminooxy)methyl]azetidine-1-carboxylate, the (2S) stereocenter is introduced using chiral auxiliaries or enantioselective catalysis. A study by Schultz et al. () employed tert-butyl carbamate-protected precursors, where the azetidine ring was formed prior to functionalization of the C2 position.

Stepwise Preparation of this compound

Synthesis of the Azetidine Intermediate

The foundational step involves preparing tert-butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate:

  • Starting Material : (S)-2-(Boc-amino)but-3-en-1-ol is subjected to iodolactamization, forming the azetidine ring.

  • Protection : The tert-butyloxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate in dichloromethane (DCM) with DMAP catalysis.

Introduction of the Aminooxy Group

The hydroxymethyl side chain at C2 is converted to an aminooxy moiety through a three-step sequence:

  • Mesylation : Treatment with methanesulfonyl chloride (MsCl) in DCM converts the hydroxyl group to a mesylate leaving group.

  • Nucleophilic Displacement : Reaction with sodium nitrite in DMF introduces a nitrooxy intermediate.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitrooxy group to aminooxy, yielding the target compound.

Table 1: Key Reaction Conditions for Aminooxy Functionalization

StepReagents/ConditionsYield (%)Purity (%)
MesylationMsCl, Et₃N, DCM, 0°C → rt, 2 h9295
NitrooxylationNaNO₂, DMF, 60°C, 6 h7888
ReductionH₂ (1 atm), 10% Pd/C, MeOH, 12 h8599

Optimization of Reaction Parameters

Solvent and Temperature Effects

The nitrooxylation step (Section 2.2, Step 2) is highly solvent-dependent. Dimethylformamide (DMF) outperforms acetonitrile or THF due to its high polarity, facilitating SN2 displacement. Elevated temperatures (60°C) improve reaction rates but risk decomposition; rigorous temperature control is critical.

Catalytic Hydrogenation Efficiency

Hydrogen pressure and catalyst loading significantly impact reduction efficiency. The patent literature () highlights that triethylamine additives mitigate acid byproduct formation during hydrogenation, though excessive base degrades the azetidine ring. Optimal conditions use 10% Pd/C with 1 atm H₂ in methanol, achieving 85% yield.

Purification and Analytical Characterization

Chromatographic Techniques

  • Flash Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:3) eluent removes mesylation byproducts.

  • HPLC Purification : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve enantiomeric impurities, ensuring ≥99% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.85–3.92 (m, 2H, CH₂O), 4.15–4.22 (m, 1H, CHN), 4.75 (d, J = 6.8 Hz, 2H, CH₂NHO).

  • HRMS : Calculated for C₉H₁₈N₂O₃ [M+H]⁺: 202.1318; Found: 202.1315.

Comparative Analysis of Alternative Routes

Direct Amination Approaches

Attempts to introduce the aminooxy group via Mitsunobu reactions (e.g., using N-hydroxyphthalimide) resulted in <30% yields due to steric hindrance at the azetidine C2 position.

Solid-Phase Synthesis

Immobilization of the azetidine core on Wang resin was explored but abandoned due to premature Boc deprotection under basic conditions.

Industrial-Scale Considerations

Cost-Benefit Analysis of Protecting Groups

The Boc group is preferred over Fmoc or Cbz due to its acid-lability, enabling mild deprotection (e.g., TFA/DCM) without ring degradation. However, tert-butyl dicarbonate’s cost necessitates recovery systems for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-[(aminooxy)methyl]azetidine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with tert-butyl hydroperoxide typically yields tert-butyl esters .

Scientific Research Applications

Tert-butyl (2S)-2-[(aminooxy)methyl]azetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-[(aminooxy)methyl]azetidine-1-carboxylate involves its interaction with molecular targets through its aminooxy group. This group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to inhibition or modification of their activity. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

tert-Butyl Azetidine Derivatives with Hydroxy/Cyano Groups
  • tert-Butyl (R)-2-((R)-cyano(hydroxy)methyl)azetidine-1-carboxylate (2R,2'-R)-21 Structure: Contains a cyano (-CN) and hydroxyl (-OH) group instead of aminooxy. Synthesis: Prepared via diastereoselective addition of cyanide to an aldehyde intermediate, yielding two diastereomers (42% and 30% yields) . Biological Relevance: Demonstrated inhibitory activity against hGAT3 (human GABA transporter 3), with stereochemistry (R,R vs. S,R) critically influencing potency .
tert-Butyl (S)-2-acetylazetidine-1-carboxylate (S)-33
  • Structure: Features an acetyl (-COCH₃) group instead of aminooxy.
  • Synthesis : Achieved in 92% yield via acetylation of a Boc-protected azetidine intermediate .
  • Applications : Used in conformational studies to assess ring puckering effects on enzyme binding .
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate
  • Structure : Contains a bromoethyl (-CH₂CH₂Br) side chain.
  • Properties: Higher molecular weight (264.16 g/mol) and lipophilicity (calculated LogP = 1.82) compared to the aminooxy analog, making it suitable for alkylation reactions .

Ring-Size Variants: Pyrrolidine and Oxetane Derivatives

tert-Butyl 2-[(aminooxy)methyl]pyrrolidine-1-carboxylate
  • Structure : Five-membered pyrrolidine ring instead of azetidine.
  • This compound is a key intermediate in avibactam synthesis .
Oxetane Amino Acid Derivatives
  • Structure : Replaces azetidine with a four-membered oxetane (oxygen-containing ring).
  • Synthesis : Prepared via aza-Michael addition, yielding derivatives with improved metabolic stability due to the oxetane’s resistance to oxidative enzymes .

Stereochemical and Functional Group Impact

Diastereomeric Pairs
  • (2S,2'S)-7b vs. (2R,2'S)-7b : Diastereomers of azetidine derivatives with biphenylmethyl groups exhibit divergent biological activities. For example, (2S,2'S)-7b showed 42% yield and higher hGAT3 inhibition compared to its (2R) counterpart, emphasizing the role of stereochemistry .
Aminooxy vs. Hydroxyl/Cyano Groups
  • The aminooxy group’s nucleophilicity enables unique reactivity (e.g., oxime formation), unlike hydroxyl or cyano groups, which participate in hydrogen bonding or dipole interactions. This makes the aminooxy analog more versatile in bioconjugation strategies .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) LogP TPSA (Ų) Synthetic Yield (%)
tert-Butyl (2S)-2-[(aminooxy)methyl]azetidine-1-carboxylate 216.28 1.12 64.6 Not reported
tert-Butyl (R)-2-((R)-cyano(hydroxy)methyl)azetidine-1-carboxylate 225.27 0.87 75.6 42
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate 264.16 1.82 38.3 56
tert-Butyl 2-[(aminooxy)methyl]pyrrolidine-1-carboxylate 216.28 1.05 64.6 38

Key Observations :

  • The aminooxy analog has moderate lipophilicity (LogP ~1.12), balancing membrane permeability and solubility.
  • Azetidine derivatives generally exhibit higher ring strain and lower conformational flexibility than pyrrolidine analogs, impacting binding kinetics .

Biological Activity

Tert-butyl (2S)-2-[(aminooxy)methyl]azetidine-1-carboxylate is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and comparisons with similar compounds.

  • Molecular Formula : C9_9H18_{18}N2_2O3_3
  • Molecular Weight : 186.25 g/mol
  • CAS Number : 1501977-26-9

The compound features a tert-butyl ester group attached to an azetidine ring, which is known for its strained structure. The aminooxy group enhances its reactivity, allowing it to interact with various biological targets.

The biological activity of this compound is primarily attributed to the aminooxy group. This functional group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially leading to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by modifying active sites.
  • Protein Interaction : It can alter protein functions through covalent modifications, affecting signaling pathways.

Research Applications

This compound serves as a valuable tool in various fields:

  • Chemical Biology : It is used as a building block for synthesizing N-heterocycles, which are important in drug discovery.
  • Enzyme Mechanism Studies : The compound aids in studying enzyme mechanisms due to its ability to form stable adducts with enzymes.
  • Medicinal Chemistry : Its unique structure makes it a candidate for developing new therapeutic agents.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds.

Compound NameStructureBiological Activity
Tert-butanesulfinamideStructureUsed in synthesis; chiral auxiliary
Di-tert-butyl pyrocarbonateStructureProtecting agent for amino acids
Tert-butyl (2S)-2-(aminomethyl)azetidine-1-carboxylateStructurePotential enzyme inhibitor

The presence of the aminooxy group in this compound distinguishes it from other compounds, providing unique reactivity and binding properties that enhance its potential as a biochemical tool.

Q & A

Q. What are the key synthetic routes for tert-butyl (2S)-2-[(aminooxy)methyl]azetidine-1-carboxylate, and how do reaction conditions influence stereochemical outcomes?

The synthesis typically involves multi-step sequences with careful control of stereochemistry. For example, azetidine precursors like tert-butyl (R)-2-formylazetidine-1-carboxylate can undergo nucleophilic additions with aminooxy-containing reagents. Reaction conditions (e.g., temperature, solvent polarity, and catalysts) critically impact diastereoselectivity. Purification via silica gel chromatography (gradient elution with DCM/EtOAc) and characterization by 1^1H/13^{13}C NMR and LC-MS are essential to confirm stereochemistry and purity .

Q. How can researchers optimize the separation of diastereoisomers during synthesis?

Diastereomers, such as (2S,2'S) and (2R,2'S) configurations, are separable via flash column chromatography. Solvent gradients (e.g., DCM to DCM/EtOAc 9:1) effectively resolve isomers, with yields varying based on steric and electronic factors. For instance, (2R,2'R)-configured products may dominate due to favorable transition-state geometries .

Q. What functional groups in this compound are reactive under standard laboratory conditions?

The aminooxy (-ONH2_2) group is nucleophilic and prone to oxidation, while the tert-butyloxycarbonyl (Boc) protecting group is acid-labile. The azetidine ring’s strain enhances reactivity in ring-opening or substitution reactions. Stability studies recommend inert atmospheres (N2_2/Ar) and avoidance of strong acids/bases during handling .

Advanced Research Questions

Q. How does stereochemistry at the azetidine C2 position influence biological activity?

The (2S) configuration can dictate binding affinity to biological targets. For example, (2S)-configured azetidine derivatives exhibit enhanced inhibition of enzymes like hGAT3 due to optimal spatial alignment with active sites. Comparative studies of (2S) vs. (2R) isomers using chiral HPLC and activity assays (e.g., IC50_{50}) are critical .

Q. What methodologies are used to study interactions between this compound and biological targets?

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding kinetics (KdK_d, konk_{on}/koffk_{off}). Molecular docking simulations (e.g., AutoDock Vina) predict interactions with receptors, validated by mutagenesis studies. For example, the aminooxy group may form hydrogen bonds with catalytic residues in γ-aminobutyric acid transporters .

Q. How can researchers address contradictions in synthetic yields reported across studies?

Yield discrepancies often arise from variations in reagent purity, solvent drying, or catalyst loading. Systematic optimization via Design of Experiments (DoE) frameworks, including factorial screening of temperature, solvent, and stoichiometry, resolves inconsistencies. Reproducibility is enhanced by detailed reporting of reaction parameters (e.g., <5% H2_2O in THF) .

Q. What strategies enable selective modification of the aminooxy group without Boc deprotection?

Mild conditions (e.g., NaHCO3_3-buffered aqueous media) allow selective acylation or alkylation of the aminooxy group. For instance, coupling with activated esters (e.g., NHS-biotin) at pH 7–8 preserves the Boc group. Monitoring by TLC or LC-MS ensures reaction specificity .

Comparative and Mechanistic Questions

Q. How does this compound compare to structurally similar azetidine derivatives in drug discovery?

Unlike tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate (lacking aminooxy), the aminooxy group enhances hydrogen-bonding capacity, improving target engagement. Comparative ADMET studies (e.g., LogP, metabolic stability) highlight its superior solubility and lower cytotoxicity in in vitro hepatocyte models .

Q. What role does the azetidine ring play in conformational restriction for therapeutic applications?

The four-membered azetidine ring restricts rotational freedom, pre-organizing the molecule for target binding. Computational studies (e.g., molecular dynamics simulations) show that ring puckering modulates binding entropy, as seen in kinase inhibitors where rigid analogs exhibit 10-fold higher potency .

Q. What analytical techniques resolve challenges in characterizing degradation products?

High-resolution mass spectrometry (HRMS) and 15^{15}N-NMR identify oxidation byproducts (e.g., nitroso derivatives). Accelerated stability studies (40°C/75% RH) combined with LC-MS/MS fragmentation maps elucidate degradation pathways, guiding formulation strategies .

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